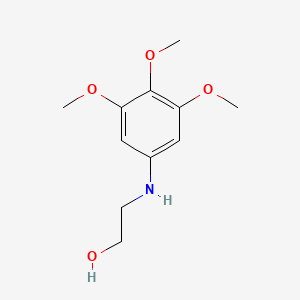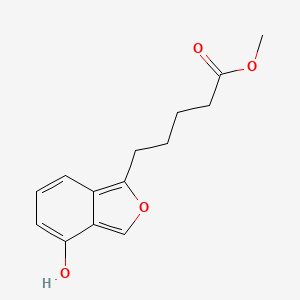![molecular formula C8H14OP+ B14305840 9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium CAS No. 113985-74-3](/img/structure/B14305840.png)
9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium is a phosphorus-containing bicyclic compound with the molecular formula C8H14OP+. It is also known as 9-phosphoniabicyclo[3.3.1]nonane 9-oxide . This compound is characterized by its unique bicyclic structure, which includes a phosphorus atom bonded to an oxygen atom, forming a phosphonium ion.
Vorbereitungsmethoden
The synthesis of 9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium typically involves the reaction of a bicyclic precursor with a phosphorus-containing reagent. One common method is the reaction of 9-phosphabicyclo[3.3.1]nonane with an oxidizing agent to introduce the oxygen atom, forming the 9-oxide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphonium ion back to its neutral form.
Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom or other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can form bonds with various substrates, facilitating different chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium can be compared with other similar compounds, such as:
9-Phosphabicyclo[4.2.1]nonane: Another bicyclic phosphorus compound with a different ring structure.
9-Phosphabicyclo[3.3.1]nonane, 9-dodecyl-: A derivative with a dodecyl group attached.
9-Icosyl-9-phosphabicyclo[3.3.1]nonane: A compound with an icosyl group, used in asymmetric synthesis and catalysis. These compounds share similar phosphorus-containing bicyclic structures but differ in their substituents and specific applications, highlighting the uniqueness of this compound in its reactivity and versatility.
Eigenschaften
CAS-Nummer |
113985-74-3 |
|---|---|
Molekularformel |
C8H14OP+ |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
9-phosphoniabicyclo[3.3.1]nonane 9-oxide |
InChI |
InChI=1S/C8H14OP/c9-10-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6H2/q+1 |
InChI-Schlüssel |
MKROXAMHQSIQST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCCC(C1)[P+]2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


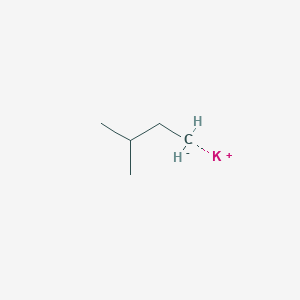
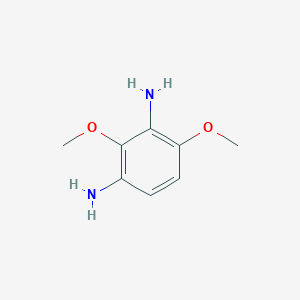
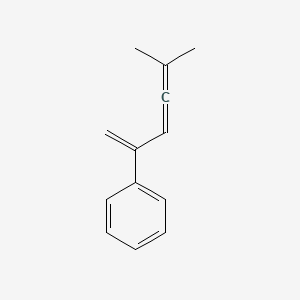
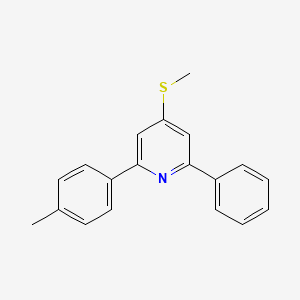
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
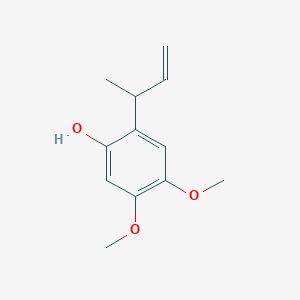
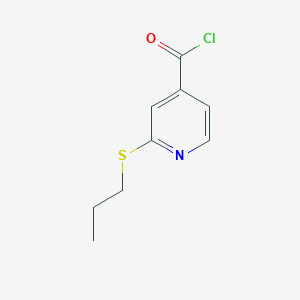
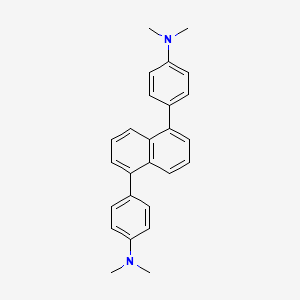
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
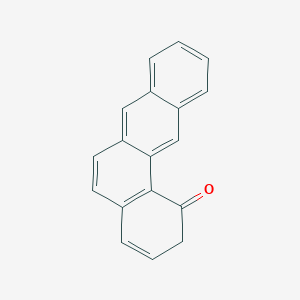
![2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole](/img/structure/B14305848.png)
